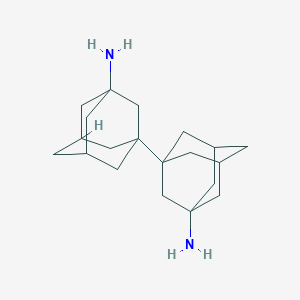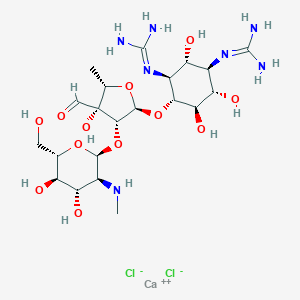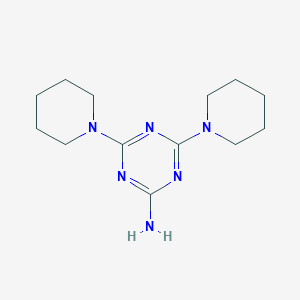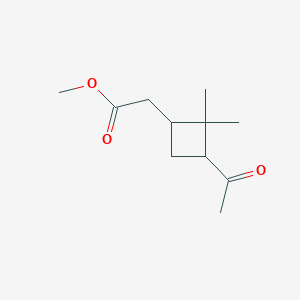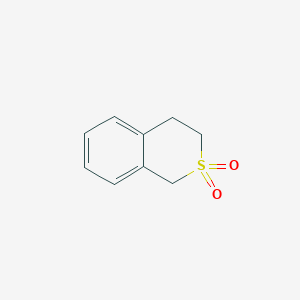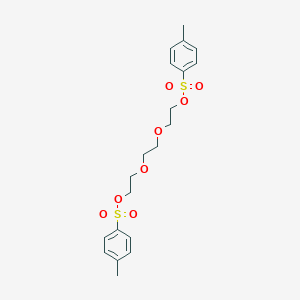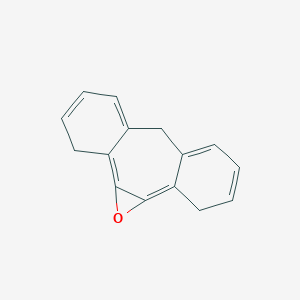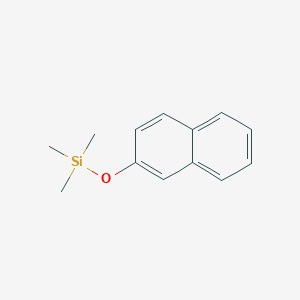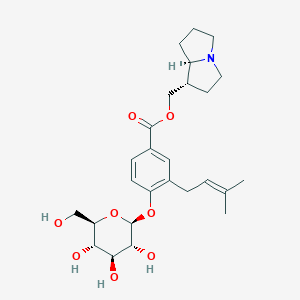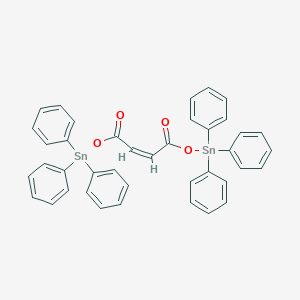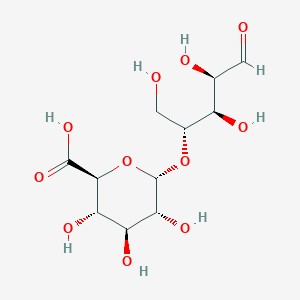
4-O-(Glucopyranosyluronic acid)xylose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-(Glucopyranosyluronic acid)xylose, commonly known as GX, is a complex polysaccharide that is found in the cell walls of various plants. This molecule has garnered interest in the scientific community due to its unique structure and potential applications in various fields. In
作用機序
The mechanism of action of GX is not fully understood. However, it is believed that the molecule interacts with the cell membrane, leading to changes in the membrane structure and function. This interaction may also lead to the activation of various cellular signaling pathways, resulting in the modulation of cellular processes.
生化学的および生理学的効果
GX has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that GX possesses antioxidant and anti-inflammatory properties. Additionally, GX has been shown to modulate the immune response and possess antimicrobial activity. In vivo studies have demonstrated that GX can improve glucose metabolism and possess anti-tumor properties.
実験室実験の利点と制限
One of the major advantages of using GX in lab experiments is its biocompatibility. This property makes it suitable for use in various biomedical applications. Additionally, GX possesses unique properties that make it an ideal candidate for the development of biomaterials. However, the use of GX in lab experiments is limited by its complex structure, which makes it difficult to synthesize and purify. Additionally, the high cost of production may limit its widespread use.
将来の方向性
The potential applications of GX are vast, and there is still much to be explored in terms of its properties and applications. Some of the future directions for research on GX include the development of novel biomaterials, the exploration of its potential in drug delivery systems, and the investigation of its anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
Conclusion
In conclusion, GX is a complex polysaccharide with unique properties that make it an ideal candidate for various applications. Its biocompatibility and ability to form gels and films make it suitable for use in various biomedical applications. Additionally, its antioxidant, anti-inflammatory, and anti-tumor properties make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
合成法
The synthesis of GX involves the extraction of the polysaccharide from plant cell walls. The process involves the use of various chemical and enzymatic methods, including acid hydrolysis, alkaline extraction, and enzymatic degradation. The resulting product is a mixture of various polysaccharides, including GX, which can be further purified using chromatography techniques.
科学的研究の応用
GX has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of GX is in the development of biomaterials. GX has been shown to possess unique properties that make it an ideal candidate for the development of biocompatible materials. Its ability to form gels and films makes it suitable for use in wound healing and drug delivery systems.
特性
CAS番号 |
17913-27-8 |
|---|---|
製品名 |
4-O-(Glucopyranosyluronic acid)xylose |
分子式 |
C11H18O11 |
分子量 |
326.25 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h1,3-9,11,13-18H,2H2,(H,19,20)/t3-,4+,5+,6-,7-,8+,9-,11-/m0/s1 |
InChIキー |
QMOUIIQCABQVBO-JFMKVQEESA-N |
異性体SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
同義語 |
4-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 4-O-(glucopyranosyluronic acid)xylose GA-4X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



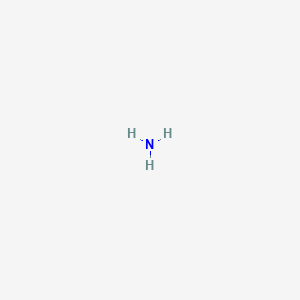
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)

